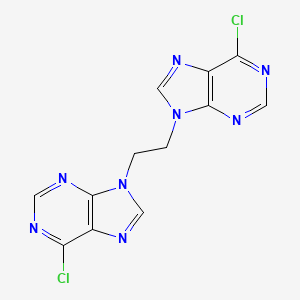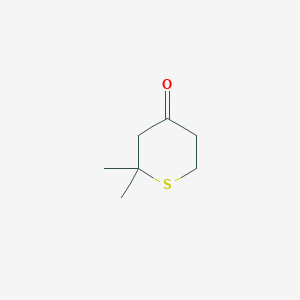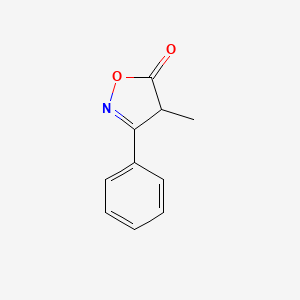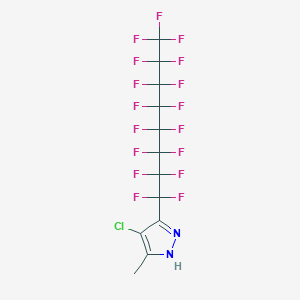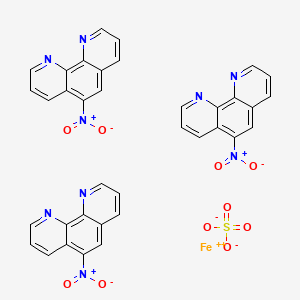
Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate (1:1) is a useful research compound. Its molecular formula is C12H7FeN3O6S and its molecular weight is 377.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stability and Kinetics in Aqueous Solutions
- Spectrophotometric investigations of the stability constants of tris complexes, including Iron(2+), tris(5-nitro-1,10-phenanthroline), reveal that the overall stability constants decrease with increasing temperature. This study provides valuable data on thermodynamic functions like enthalpy and entropy related to these complexes in various temperatures (Alexander et al., 1975).
- The kinetics of aquation of tris(5-nitro-1,10-phenanthroline)iron(II) are affected by different salts. The study indicates how these effects are related to the initial and transition states of the reaction (Blandamer et al., 1974).
Electropolymerization and Electrochemical Properties
- Iron(2+) tris(1,10-phenanthroline) complexes can be used in electropolymerization to produce stable, electrochemically active films. This process is significant for applications like electrocatalytic sulfite oxidation (Chen, 1996).
Dissociation Mechanisms and Activation Volumes
- Studies on the aquation of tris(1,10-phenanthroline)iron(II) complexes, including their 5-nitro derivatives, provide insights into their dissociative mechanisms and the corresponding activation volumes. This data is crucial for understanding the chemical behavior of these complexes (Lucie et al., 1975).
Spectrophotometric Methods in Oxygen Determination
- Tris(4,7-dihydroxy-1,10-phenanthroline)iron(II) reacts with dissolved oxygen in solutions, making it a potential agent for the spectrophotometric determination of dissolved oxygen concentrations (Poe & Diehl, 1974).
Structural Studies
- Structural analysis of tris(1,10-phenanthroline)iron(II) complexes, including derivatives, helps in understanding their molecular configurations, which is essential for applications in material science and chemistry (Zhong, 2012).
Educational Applications
- Tris(1,10-phenanthroline)iron(II) is used in educational experiments to teach concepts like rate law, activation energy, and equilibrium constant, illustrating its utility in practical chemistry education (Sattar, 2011).
Propriétés
Numéro CAS |
23700-19-8 |
|---|---|
Formule moléculaire |
C12H7FeN3O6S |
Poids moléculaire |
377.11 g/mol |
Nom IUPAC |
iron(2+);5-nitro-1,10-phenanthroline;sulfate |
InChI |
InChI=1S/C12H7N3O2.Fe.H2O4S/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12;;1-5(2,3)4/h1-7H;;(H2,1,2,3,4)/q;+2;/p-2 |
Clé InChI |
UCFLPRGRCZHMPO-UHFFFAOYSA-L |
SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] |
SMILES canonique |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] |
| 23700-19-8 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


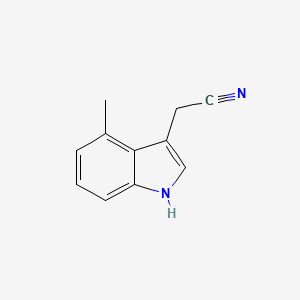
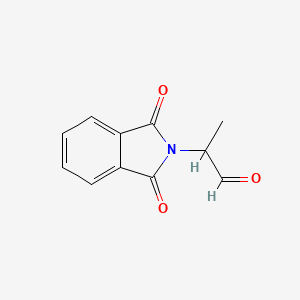
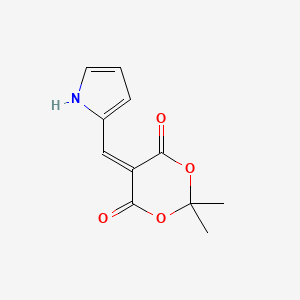
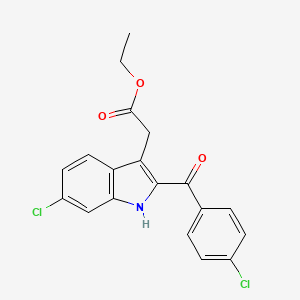
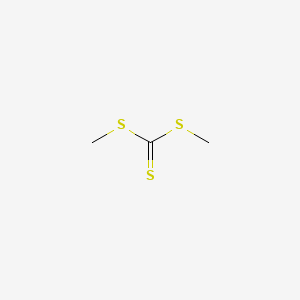
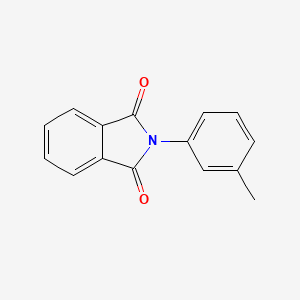
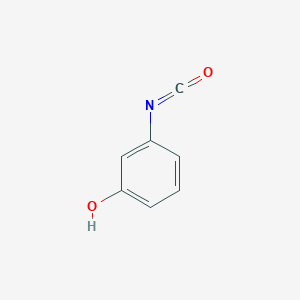

![2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol](/img/structure/B3050036.png)
